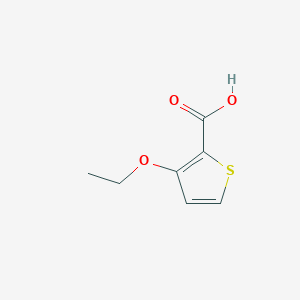

3-Ethoxythiophene-2-carboxylic acid

Description

Contextual Significance of Thiophene (B33073) Carboxylic Acids in Organic Chemistry

Thiophene carboxylic acids are a class of organic compounds that feature a five-membered aromatic ring containing a sulfur atom, to which a carboxylic acid group is attached. These structures are of considerable interest in organic chemistry, primarily serving as versatile building blocks in the synthesis of more complex molecules. wikipedia.org Their utility spans the development of pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers and organic semiconductors. The thiophene ring is often considered a bioisostere of the benzene (B151609) ring, meaning it can be substituted for a benzene ring in biologically active compounds without a significant loss of activity. This characteristic makes thiophene derivatives, including the carboxylic acids, valuable scaffolds in drug discovery. rroij.com For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Suprofen is synthesized from thiophene-2-carboxylic acid. wikipedia.org

Historical Perspective on the Development of Thiophene-based Compounds

The history of thiophene-based compounds dates back to 1882, when Viktor Meyer discovered thiophene as a contaminant in benzene derived from coal tar. wikipedia.orgchemeurope.com Initially, a blue color reaction with isatin (B1672199) and sulfuric acid was attributed to benzene, but Meyer successfully isolated the true responsible agent, the sulfur-containing heterocycle he named thiophene. wikipedia.orgchemeurope.com The first synthesis of thiophene was reported by Meyer in the same year, involving the reaction of acetylene (B1199291) with elemental sulfur. rroij.com Over the years, more sophisticated synthetic methods have been developed, such as the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfidizing agent like phosphorus pentasulfide. rroij.comtaylorandfrancis.com Today, thiophene is produced commercially from the reaction of butane (B89635) or butene with sulfur or sulfur dioxide. britannica.com

Research Trajectory and Significance of 3-Ethoxythiophene-2-carboxylic Acid

While the broader family of thiophene carboxylic acids is well-documented, the specific research trajectory for this compound is less prominent in publicly available scientific literature. It is primarily recognized as a pharmaceutical intermediate, suggesting its role as a precursor in the synthesis of more complex, potentially bioactive molecules. rroij.com The presence of the ethoxy group at the 3-position, adjacent to the carboxylic acid at the 2-position, introduces specific electronic and steric properties that can influence the reactivity and biological interactions of its derivatives. However, detailed studies focusing exclusively on the synthesis, properties, and applications of this compound are not extensively reported. Its significance, therefore, is largely inferred from its utility as a building block in targeted synthetic endeavors within the pharmaceutical and chemical industries.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

| CAS Number | 139926-23-1 |

| Appearance | Solid, described as white to cream or pale yellow crystalline powder. |

| InChI | 1S/C7H8O3S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) |

| SMILES | CCOc1ccsc1C(O)=O |

This data is compiled from chemical supplier information. wikipedia.orgtaylorandfrancis.com

Detailed Research Findings

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKDCOINUAYGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380606 | |

| Record name | 3-ethoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139926-23-1 | |

| Record name | 3-ethoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxythiophene 2 Carboxylic Acid and Analogues

Established Synthetic Routes to 3-Ethoxythiophene-2-carboxylic Acid

The preparation of this compound often involves tailored synthetic pathways that build upon fundamental thiophene (B33073) chemistry. These routes can be broadly categorized into multi-step organic synthesis and approaches starting from pre-functionalized precursors.

Multi-step Organic Synthesis Pathways

Multi-step synthesis provides a versatile platform for the construction of complex molecules like this compound, allowing for precise control over the substitution pattern of the thiophene ring. A common strategy involves the initial construction of a substituted thiophene core, followed by the introduction or modification of functional groups.

For instance, a synthetic sequence might begin with the formation of a thiophene ring bearing substituents that can be later converted to the desired ethoxy and carboxylic acid groups. This could involve reactions such as the Vilsmeier-Haack formylation to introduce a formyl group, which can then be oxidized to a carboxylic acid. researchgate.netyoutube.comyoutube.com The ethoxy group is typically introduced via Williamson ether synthesis, where a hydroxylated thiophene precursor is treated with an ethylating agent in the presence of a base.

Precursor-based Approaches

A more direct route to this compound involves the use of readily available precursors, such as 3-hydroxythiophene-2-carboxylic acid derivatives. nih.gov This approach simplifies the synthetic sequence by starting with a molecule that already contains the core thiophene ring and a hydroxyl group at the desired position.

The synthesis of 3-methoxy-2-thiophene carboxylic acid, an analogue, has been demonstrated by dissolving methyl 3-hydroxy-2-thiophene carboxylate in acetone (B3395972) and reacting it with dimethyl sulfate (B86663) in the presence of potassium carbonate. prepchem.com A similar etherification reaction using an ethylating agent like ethyl iodide or diethyl sulfate would yield the corresponding ethyl ether. Subsequent hydrolysis of the ester group under basic or acidic conditions would then afford the target molecule, this compound.

General Strategies for Thiophene Carboxylic Acid Synthesis

Beyond the specific synthesis of this compound, several general methodologies are widely employed for the synthesis of thiophene carboxylic acids. These methods offer broad applicability and can be adapted to produce a wide range of substituted thiophenes.

Fiesselmann Thiophene Synthesis and its Variants

The Fiesselmann thiophene synthesis is a powerful method for constructing 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikiwand.comwikipedia.org The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base. wikipedia.orgderpharmachemica.com The mechanism proceeds through a series of base-catalyzed conjugate additions and a final cyclization to form the thiophene ring. wikiwand.comderpharmachemica.com

A key feature of the Fiesselmann synthesis is its versatility. By using different starting materials, a variety of substituted thiophenes can be prepared. For example, using a substrate with a nitrile group instead of an ester leads to the formation of 3-aminothiophenes. wikiwand.comwikipedia.org

Gewald Aminothiophene Synthesis in Related Systems

The Gewald aminothiophene synthesis is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The reaction mechanism is believed to start with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgthieme-connect.com

The Gewald reaction is highly valued for its operational simplicity and the ready availability of starting materials. researchgate.net It has found widespread use in the synthesis of various biologically active molecules. thieme-connect.com

Carboxylation Strategies

Direct carboxylation of the thiophene ring is another important strategy for the synthesis of thiophene carboxylic acids. Two common methods for achieving this are Grignard metallation followed by reaction with carbon dioxide, and palladium-catalyzed carbonylation.

Grignard Metallation with Carbon Dioxide: This classic method involves the formation of a thienyl Grignard reagent by reacting a halothiophene with magnesium metal. This organometallic intermediate is then treated with solid carbon dioxide (dry ice) or gaseous CO2 to introduce the carboxylic acid group. skku.edugoogle.combeilstein-journals.org This approach is particularly useful for introducing a carboxylic acid group at a specific position on the thiophene ring, as dictated by the position of the initial halogen atom. beilstein-journals.org

Palladium-Catalyzed Carbonylation: More modern approaches utilize palladium catalysis to directly carboxylate C-H bonds of thiophenes. rsc.orgrsc.org This method offers a more atom-economical and often milder alternative to the Grignard route. In a typical reaction, a thiophene derivative is treated with carbon monoxide (CO) in the presence of a palladium catalyst and an oxidant. rsc.orgrsc.orgnih.govyoutube.com Recent advancements have shown that using a binary system of carbon monoxide and carbon dioxide can suppress catalyst decomposition and lead to highly efficient conversion to the corresponding carboxylic acids. rsc.orgrsc.org Density functional theory (DFT) calculations have been used to investigate the mechanism of palladium-catalyzed carboxylation of thiophene with CO2, suggesting a process involving C-H bond activation and CO2 insertion. mdpi.com

Oxidation of Thiophene Carboxaldehydes

A conventional and reliable method for preparing thiophene carboxylic acids is the oxidation of the corresponding thiophene carboxaldehydes. wikipedia.org This transformation involves the conversion of the aldehyde functional group (-CHO) to a carboxylic acid functional group (-COOH). For instance, thiophene-2-carboxylic acid can be synthesized from 2-thiophene carboxaldehyde. One documented industrial process involves an oxidation step that generates sodium hypochlorite (B82951) as a byproduct, which must be subsequently managed. acs.org Other common oxidizing agents used for this type of transformation include silver ammonia (B1221849) solution (Tollens' reagent) or chlorine bleach. google.com

The choice of oxidizing agent can depend on the scale of the reaction and the presence of other functional groups in the molecule. For more complex substrates, milder oxidizing agents are preferred to avoid unwanted side reactions. Manganese dioxide has also been utilized as an effective oxidizing agent in the conversion of dihydrothiophene aldehydes to their corresponding thiophene carboxaldehydes, a step that precedes oxidation to the carboxylic acid. google.com

Table 1: Oxidizing Agents for the Conversion of Thiophene Aldehydes

| Oxidizing Agent | Typical Application | Reference |

|---|---|---|

| Sodium Hypochlorite | Industrial synthesis | acs.org |

| Silver Ammonia Solution | Laboratory scale | google.com |

| Manganese Dioxide | Oxidation of related precursors | google.com |

| Nickel Peroxide | Oxidation of related precursors | google.com |

Green Chemistry Approaches in Thiophene Carboxylic Acid Synthesis

In response to the growing need for environmentally responsible chemical manufacturing, significant research has been directed toward developing "green" synthetic routes for thiophene carboxylic acids. These approaches focus on using less hazardous materials, reducing waste, and improving energy efficiency.

The use of eco-friendly catalytic systems that avoid heavy or precious metals is a key area of green chemistry. Research has demonstrated the synthesis of 2-thiophenecarboxylic acid derivatives using systems containing vanadium, iron, or molybdenum catalysts. semanticscholar.orgresearchgate.net In one method, thiophene reacts with a carbon tetrachloride and methanol (B129727) mixture in the presence of catalysts like vanadyl acetylacetonate (B107027) (VO(acac)₂), iron(III) acetylacetonate (Fe(acac)₃), or molybdenum hexacarbonyl (Mo(CO)₆) to produce methyl 2-thiophenecarboxylate in moderate to good yields. semanticscholar.org These catalysts are considered more accessible and less toxic than traditional noble metal catalysts. The reaction proceeds at high temperatures (130-175 °C) in a sealed system. semanticscholar.org

Analogous green methodologies include the use of iodine as a catalyst for the synthesis of selenophenes from 1,3-dienyl bromides and potassium selenocyanate, highlighting a trend towards using cheaper and more benign catalysts in the synthesis of related heterocyclic compounds. nih.gov

Table 2: Metal-Catalyzed Synthesis of Methyl 2-thiophenecarboxylate

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| VO(acac)₂ | 175 | 5 | 45 | semanticscholar.org |

| Fe(acac)₃ | 140 | 6 | 44 | semanticscholar.org |

| Mo(CO)₆ | 130 | Not Specified | Not Specified | semanticscholar.org |

Conditions: Catalyst (1 mol%), Thiophene (100 mol%), CH₃OH (200 mol%), CCl₄ (100-200 mol%).

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. Research has shown the feasibility of direct C-H carboxylation of thiophene with carbon dioxide (CO₂) in a solvent-free medium composed of carbonate and carboxylate salts. mdpi.com This method utilizes the ability of a base-mediated medium, such as a mix of cesium carbonate and cesium pivalate, to cleave the weakly acidic C-H bond of thiophene, allowing for the incorporation of CO₂. mdpi.com The reaction yields thiophene-2-carboxylate, with the efficiency varying based on the specific carboxylate salt used. mdpi.com

Additionally, synthetic procedures using water as a solvent or co-solvent are highly desirable. Palladium-catalyzed carbonylation reactions, for example, can be performed in a triethylamine/water solvent system to convert bromothiophenes into the corresponding carboxylic acids. nih.gov

Table 3: Effect of Carboxylate Additive on Solvent-Free Carboxylation of Thiophene with CO₂

| Carbonate | Carboxylate Additive | Product | Reference |

|---|---|---|---|

| Cs₂CO₃ | Cesium Acetate (B1210297) | Thiophene-2-carboxylate | mdpi.com |

| Cs₂CO₃ | Cesium Pivalate | Thiophene-2-carboxylate | mdpi.com |

Reaction performed in a molten salt medium at elevated temperatures.

While not a synthetic method for carboxylic acids, photoredox-catalyzed decarboxylation represents an important green reaction of these acids, converting them into other valuable molecules. This technology uses visible light to drive reactions under mild conditions. acs.org The process typically involves activating the carboxylic acid, for example, as an N-hydroxyphthalimide (NHP) ester, which can then undergo single-electron reduction by a photocatalyst. nih.gov This leads to decarboxylation, generating an alkyl radical that can be trapped to form new bonds. nih.govprinceton.edu

This strategy has been applied to the decarboxylative alkylation, halogenation, and thiocyanation of a wide range of carboxylic acids. acs.orgnih.gov For instance, the decarboxylative coupling between alkenyl carboxylic acids and N-(acyloxy)phthalimides can be achieved using a ruthenium-based photoredox catalyst, demonstrating a dual decarboxylation strategy. rsc.org These methods are noted for their high functional group tolerance and mild reaction conditions, avoiding the need for harsh stoichiometric oxidants. acs.orgnih.gov

Sustainable carbonylation methods aim to introduce the carboxyl group using abundant and non-toxic C1 sources like carbon dioxide (CO₂) or by improving the efficiency of carbon monoxide (CO) utilization. The direct carboxylation of thiophene's C-H bond with CO₂ under solvent-free conditions is a prime example of a sustainable carbonylation strategy, as it utilizes a renewable C1 source and minimizes waste. mdpi.com

Another important approach is the palladium-catalyzed carbonylation of halo-thiophenes. nih.gov For example, 2,4-dibromo-3-methylthiophene (B6597321) can be converted to 4-bromo-3-methyl-2-thiophenecarboxylic acid using carbon monoxide gas under pressure, with a palladium catalyst such as palladium acetate and a phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (DPPP). nih.gov While this method uses CO, a toxic gas, modern advancements focus on improving catalyst efficiency and turnover to minimize its use and operate under milder conditions. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Studies of 3 Ethoxythiophene 2 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in 3-ethoxythiophene-2-carboxylic acid is a primary site for a variety of chemical modifications, allowing for the formation of esters, amides, and the reduction to its corresponding alcohol.

Standard esterification procedures can be employed to convert the carboxylic acid into its corresponding esters. For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, facilitates the formation of the ester. A notable example is the synthesis of methyl 3-ethoxythiophene-2-carboxylate.

Amide bond formation is another crucial transformation. This is typically achieved by first activating the carboxylic acid, for example, by converting it into an acid chloride using reagents like thionyl chloride (SOCl₂). google.com The resulting acid chloride is then reacted with a suitable amine to furnish the desired amide. google.com Modern coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yl)oxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) also facilitate the direct coupling of the carboxylic acid with amines. researchgate.net

The reduction of the carboxylic acid moiety to the corresponding primary alcohol, 3-ethoxy-2-thiophenemethanol, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Corresponding Ester (e.g., Methyl 3-ethoxythiophene-2-carboxylate) |

| Amide Formation | 1. SOCl₂ 2. Amine | Corresponding Amide |

| Amide Formation | Amine, Coupling Agent (e.g., BOP, PyBOP) | Corresponding Amide |

| Reduction | LiAlH₄ or BH₃ | 3-Ethoxy-2-thiophenemethanol |

Reactions Involving the Thiophene (B33073) Ring System

The thiophene ring in this compound is susceptible to a range of reactions, including electrophilic substitution, and can be modified through metallation strategies. The regioselectivity of these reactions is significantly influenced by the electronic effects of the ethoxy and carboxylic acid substituents.

Electrophilic Aromatic Substitution Patterns

The 3-ethoxy group is an activating, ortho, para-directing group due to its electron-donating resonance effect. Conversely, the 2-carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. In the case of this compound, the powerful activating effect of the ethoxy group at the 3-position directs incoming electrophiles primarily to the 5-position, which is para to the ethoxy group and meta to the carboxylic acid.

Halogenation: Bromination of the closely related methyl 3-methoxythiophene-2-carboxylate using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF introduces a bromine atom at the 5-position. organic-chemistry.org This suggests that this compound would undergo a similar regioselective bromination. The presence of 5-chloro-3-ethoxythiophene-2-carboxylic acid also points to the feasibility of electrophilic chlorination at the 5-position. evitachem.com

Nitration: The nitration of thiophene derivatives is typically carried out using a mixture of nitric acid and sulfuric acid. google.comtotal-synthesis.com Given the directing effects of the substituents, nitration of this compound is expected to yield the 5-nitro derivative.

| Reaction | Reagent | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-3-ethoxythiophene-2-carboxylic acid |

| Chlorination | e.g., N-Chlorosuccinimide (NCS) | 5-Chloro-3-ethoxythiophene-2-carboxylic acid |

| Nitration | HNO₃/H₂SO₄ | 3-Ethoxy-5-nitrothiophene-2-carboxylic acid |

Nucleophilic Reactions and Ring Modifications

Nucleophilic aromatic substitution on the thiophene ring is generally less facile than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups and a good leaving group. For this compound, direct nucleophilic attack on the thiophene ring is not a commonly reported reaction pathway. However, if a halogen were introduced at the 5-position, this could potentially serve as a leaving group for subsequent nucleophilic substitution reactions, although this would likely require harsh conditions or metal catalysis.

Ring modification reactions, such as ring-opening, are known for some thiophene derivatives but are not prominently documented for this compound under typical laboratory conditions.

Metallation and Lithiation Strategies (e.g., Double Deprotonation with LDA)

A significant reaction pathway for thiophene-2-carboxylic acids involves metallation. Specifically, thiophene-2-carboxylic acid itself can undergo a double deprotonation when treated with a strong base like lithium diisopropylamide (LDA). wikipedia.org This process involves the deprotonation of both the carboxylic acid proton and the proton at the 5-position of the thiophene ring, leading to the formation of a 5-lithio derivative. This dianion is a powerful nucleophile and serves as a precursor to a wide array of 5-substituted thiophene-2-carboxylic acids. wikipedia.org

Given this precedent, it is highly probable that this compound would undergo a similar double deprotonation with LDA. The resulting 5-lithiated species would be a key intermediate for introducing various functional groups at the 5-position with high regioselectivity.

Reaction Mechanisms and Proposed Intermediates

The mechanisms of the reactions of this compound are rooted in the fundamental principles of organic chemistry.

In electrophilic aromatic substitution, the reaction proceeds via the formation of a cationic intermediate known as an arenium ion or sigma complex. The attack of an electrophile at the 5-position of the thiophene ring is favored because the positive charge in the resulting intermediate can be effectively delocalized through resonance, with significant contributions from structures where the positive charge is stabilized by the electron-donating ethoxy group.

The double deprotonation with LDA involves a two-step acid-base reaction. The first equivalent of LDA abstracts the acidic proton from the carboxylic acid. The second equivalent then removes the proton at the 5-position, which is the most acidic proton on the thiophene ring due to the combined electron-withdrawing effects of the carboxylate and the sulfur atom, as well as the directing effect of the lithium carboxylate.

Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, spectroscopic techniques can provide valuable indirect evidence for their existence. For instance, in the study of electrophilic bromination, the structure of the final product, such as 5-bromo-3-ethoxythiophene-2-carboxylic acid, can be confirmed using NMR spectroscopy. The disappearance of the proton signal corresponding to the 5-position and the appearance of characteristic shifts for the remaining ring protons would support the proposed regioselectivity.

While no specific spectroscopic data for the intermediates of reactions involving this compound are readily available in the literature, the analysis of the final products provides strong support for the proposed reaction mechanisms and the nature of the transient species involved.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The study of the kinetic and thermodynamic aspects of chemical transformations involving this compound is crucial for understanding its reactivity and for optimizing its application in various synthetic pathways. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining analogous reactions of related thiophene derivatives and applying fundamental principles of physical organic chemistry.

Theoretical Framework: Electronic and Steric Effects

The reactivity of this compound is fundamentally governed by the electronic properties of the thiophene ring, the carboxylic acid group, and the ethoxy substituent. Computational studies on related thiophene carboxylic acids, such as thiophene-2-carboxylic acid and its methylated derivatives, provide valuable insights into these governing factors. nih.govresearchgate.net

The ethoxy group at the 3-position is an electron-donating group through resonance, which increases the electron density of the thiophene ring. This electronic effect can influence the rates of electrophilic aromatic substitution reactions. Conversely, the inductive effect of the oxygen atom can also play a role. The interplay of these electronic effects, along with the steric hindrance provided by the ethoxy group, will dictate the kinetic and thermodynamic favorability of various transformations.

Analogous Reaction Kinetics: Esterification

For illustrative purposes, the following table presents kinetic data for the acid-catalyzed esterification of acetic acid with ethanol, a reaction analogous to the esterification of this compound.

Table 1: Kinetic Parameters for the Esterification of Acetic Acid with Ethanol

| Parameter | Value | Conditions |

|---|---|---|

| Reaction | Acetic Acid + Ethanol ⇌ Ethyl Acetate (B1210297) + Water | Sulfuric Acid Catalyst |

| Activation Energy (Ea) | Not specified | - |

| Rate Constant (k) | Varies with temperature and reactant ratio | - |

This table is based on general principles of esterification kinetics and does not represent specific experimental data for this compound.

The kinetics of such reactions are often described by a second-order rate law. The Hammett equation can be a useful tool to estimate the effect of the 3-ethoxy substituent on the reaction rate compared to unsubstituted thiophene-2-carboxylic acid. libretexts.orgwikipedia.orgslideshare.net The Hammett equation relates the logarithm of the rate constant (or equilibrium constant) of a reaction to a substituent constant (σ) and a reaction constant (ρ). wikipedia.org For the 3-ethoxy group, a negative σ value would be expected, indicating its electron-donating character, which would influence the reaction rate depending on the sign of the reaction constant ρ for the specific transformation.

Thermodynamic Considerations: Decarboxylation

Decarboxylation is another important transformation of carboxylic acids, often facilitated by heat. The thermodynamic stability of the resulting carbanion or the transition state leading to it is a key factor. The decarboxylation of heteroaromatic carboxylic acids, including those of thiophene, has been a subject of study. youtube.com The stability of the thiophene ring and the electronic nature of its substituents influence the enthalpy and entropy changes associated with this reaction.

For this compound, the electron-donating ethoxy group would be expected to influence the stability of the transition state during decarboxylation. While specific thermodynamic data for this reaction is not available, thermodynamic parameters for the parent compound, thiophene, can provide a baseline for understanding the energetic landscape. The NIST WebBook provides thermodynamic data for thiophene. nist.govnist.govacs.org

Table 2: Selected Thermodynamic Properties of Thiophene

| Property | Value | Units |

|---|---|---|

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | 115.4 ± 1.1 | kJ/mol |

| Standard Molar Entropy (Gas, 298.15 K) | 289.49 ± 0.42 | J/mol·K |

| Standard Molar Heat Capacity (Gas, 298.15 K) | 75.3 | J/mol·K |

Data sourced from the NIST WebBook for Thiophene. nist.govnist.govacs.org This data is for the parent heterocycle and does not include the ethoxy and carboxylic acid substituents.

These values for the parent thiophene ring system are foundational. The addition of the ethoxy and carboxylic acid groups would significantly alter these thermodynamic properties. The enthalpy of formation of this compound would be influenced by the bond energies of the C-O, C=O, and O-H bonds, as well as the resonance stabilization afforded by the ethoxy group.

Pharmacological and Biological Research on 3 Ethoxythiophene 2 Carboxylic Acid Derivatives

Role as Pharmaceutical Intermediates and Lead Compounds

Thiophene (B33073) derivatives, including those related to 3-ethoxythiophene-2-carboxylic acid, are considered privileged structures in medicinal chemistry due to their versatile therapeutic properties. encyclopedia.pubnih.gov They serve as crucial intermediates in the synthesis of a wide array of pharmacologically important molecules. mdpi.comencyclopedia.pub The thiophene nucleus is a bioisostere of the benzene (B151609) ring, offering similar steric and electronic properties while introducing a heteroatom that can influence metabolic stability and receptor interactions. This makes thiophene-containing compounds, such as this compound, valuable starting points for the development of new drugs.

The presence of the carboxylic acid group in this compound provides a handle for various chemical modifications, allowing for the synthesis of esters, amides, and other derivatives. nih.gov These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, enabling the optimization of lead compounds. For instance, the conversion of the carboxylic acid to an amide can alter solubility, membrane permeability, and binding affinity to biological targets. mdpi.com

Furthermore, thiophene-2-carboxylic acid derivatives have been identified as key building blocks in the synthesis of potent inhibitors of various enzymes and receptors. For example, they have been utilized in the development of inhibitors for HCV NS5B polymerase, a crucial enzyme in the replication of the hepatitis C virus. nih.gov The structural and electronic properties of the thiophene ring, combined with the reactivity of the carboxylic acid group, make these compounds highly adaptable for creating diverse chemical libraries for high-throughput screening and lead optimization.

Investigated Biological Activities of Thiophene Carboxylic Acid Derivatives

The thiophene carboxylic acid scaffold is associated with a broad spectrum of biological activities, highlighting its potential in treating a variety of diseases. nih.gov Researchers have extensively investigated these derivatives for their antimicrobial, analgesic, enzyme-inhibiting, antiviral, and anti-inflammatory properties.

Antimicrobial Properties

The urgent need for new antimicrobial agents to combat drug-resistant pathogens has driven significant research into thiophene derivatives. mdpi.com Thiophene-2-carboxylic acid and its derivatives have demonstrated notable activity against a range of bacterial and fungal strains. mdpi.comfarmaciajournal.com

Studies have shown that thiophene carboxamide derivatives exhibit significant antibacterial activity. For instance, certain amino thiophene-2-carboxamide compounds have shown excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov The antimicrobial efficacy of these compounds is often influenced by the nature of the substituents on the thiophene ring and the carboxamide nitrogen.

Furthermore, new thiourea (B124793) derivatives of 2-thiophenecarboxylic acid have been synthesized and evaluated for their antifungal activity, showing moderate effects against Candida species. farmaciajournal.com The introduction of different substituents on the thiophene ring and the thiourea moiety allows for the fine-tuning of the antimicrobial spectrum and potency. Some of these derivatives have shown minimum inhibitory concentrations (MICs) ranging from 7.8 µg/mL to 500 µg/mL against various microbial strains. farmaciajournal.com

| Compound Type | Target Microorganism | Activity/MIC | Reference |

| Amino thiophene-2-carboxamides | P. aeruginosa, S. aureus, B. subtilis | Excellent activity, Inhibition zones 19-20 mm | nih.gov |

| 2-Thiophenecarboxylic acid thioureides | Gram-negative clinical strains | MIC: 31.25-250 µg/mL | researchgate.net |

| 2-Thiophenecarboxylic acid thioureides | Bacillus subtilis | MIC: 7.8-125 µg/mL | researchgate.net |

| 2-Thiophenecarboxylic acid thioureides | Candida species | MIC: 31.25-62.5 µg/mL | researchgate.net |

| Thiophene derivatives | Colistin-resistant A. baumannii | MIC₅₀: 16-32 mg/L | nih.gov |

| Thiophene derivatives | Colistin-resistant E. coli | MIC₅₀: 8-32 mg/L | nih.gov |

Analgesic Effects

Thiophene derivatives have been investigated for their potential as analgesic agents. Quantitative structure-activity relationship (QSAR) studies on 2-amino-3-ethoxycarbonyl thiophene derivatives have revealed significant analgesic activity, in some cases comparable to acetylsalicylic acid and oxyphenylbutazone. nih.gov These studies have indicated that the lipophilicity and molar refractivity of the compounds are key parameters influencing their analgesic potency. nih.gov

More recent research has focused on the design and synthesis of nonacidic thiophene and thienopyrimidine derivatives as analgesic agents to circumvent the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Several of these synthesized compounds exhibited higher analgesic activity than the standard drugs indomethacin (B1671933) and celecoxib (B62257) in in vivo models. researchgate.net

Enzyme Inhibition Studies (e.g., Pyruvate Dehydrogenase Kinase 2, GSK-3)

Thiophene carboxylic acid derivatives have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis.

Pyruvate Dehydrogenase Kinase (PDK): 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) is a known inhibitor of branched-chain α-keto acid dehydrogenase kinase (BCKDK), which is structurally related to PDKs. nih.gov This inhibition leads to the activation of the branched-chain α-keto acid dehydrogenase complex, resulting in reduced plasma levels of branched-chain amino acids. nih.gov While direct inhibition of PDK2 by this compound itself is not extensively documented, the inhibitory potential of the broader class of thiophene carboxylic acids against related kinases suggests a promising area for future investigation.

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a key enzyme in various signaling pathways, and its dysregulation is linked to several disorders, including neurodegenerative diseases and mood disorders. elsevierpure.comnih.gov The development of selective GSK-3 inhibitors is a major focus of drug discovery. elsevierpure.comnih.gov While specific studies on this compound as a GSK-3 inhibitor are limited, the general class of thiophene derivatives has been explored. For example, various heterocyclic compounds, including those with a thiophene scaffold, have been investigated for their GSK-3 inhibitory activity. frontiersin.org The structural features of thiophene carboxylic acids make them suitable candidates for designing novel GSK-3 inhibitors.

Other Enzymes: Thiophene-2-carboxylic acids have also been identified as a new class of D-amino acid oxidase (DAO) inhibitors, an enzyme implicated in schizophrenia. nih.gov Structure-activity relationship studies have shown that small substituents on the thiophene ring are well-tolerated for inhibitory activity. nih.gov

| Enzyme Target | Inhibitor Class/Compound | Key Findings | Reference |

| Branched-chain α-keto acid dehydrogenase kinase (BCKDK) | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Potent inhibitor, reduces plasma BCAA levels. | nih.gov |

| D-amino acid oxidase (DAO) | Thiophene-2-carboxylic acids | New class of DAO inhibitors. | nih.gov |

| HCV NS5B polymerase | 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | Potent inhibitors of the enzyme and viral replication. | nih.gov |

| Myeloid cell leukemia 1 (Mcl-1) | 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid | Inhibitor with a Ki value of 59 μM. | caymanchem.com |

Antiviral and Anti-inflammatory Properties of Related Compounds

The thiophene scaffold is present in several commercially available drugs with anti-inflammatory and antiviral properties, underscoring the therapeutic potential of this heterocyclic system. nih.govresearchgate.net

Antiviral Properties: The emergence of viral diseases necessitates the development of new antiviral agents. google.com Thiophene derivatives have shown promise in this area. For instance, a novel class of HCV NS5B polymerase inhibitors based on a 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acid scaffold has been discovered. nih.gov More recently, thiophene derivatives have been identified as potent inhibitors of the Ebola virus entry. nih.govacs.org These compounds act by targeting the viral glycoprotein, preventing its interaction with host cell factors. nih.gov

Anti-inflammatory Properties: Thiophene-based compounds, such as tiaprofenic acid and tinoridine, are established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The anti-inflammatory activity of thiophene derivatives is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov The presence of a carboxylic acid group is a common feature in many NSAIDs and is important for their activity. nih.gov Methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8. nih.gov

Pharmacophore Analysis and Rational Drug Design Considerations

The development of new drugs based on the this compound scaffold can be significantly accelerated through pharmacophore analysis and rational drug design. youtube.com A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

For thiophene carboxylic acid derivatives, key pharmacophoric features often include:

Aromatic/Heterocyclic Ring: The thiophene ring acts as a central scaffold, providing a specific spatial arrangement for other functional groups.

Hydrogen Bond Acceptor/Donor: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the target protein.

Hydrophobic/Lipophilic Groups: The ethoxy group and other substituents on the thiophene ring contribute to hydrophobic interactions within the binding pocket of the target.

Rational drug design strategies for thiophene derivatives often involve computational methods such as molecular docking and molecular dynamics simulations. nih.gov These techniques can predict the binding mode of a ligand to its target protein, providing insights into the key interactions that govern affinity and selectivity. nih.gov For example, in the design of D-amino acid oxidase inhibitors, crystal structures of the enzyme in complex with thiophene carboxylic acids revealed that a tyrosine residue stacks tightly with the thiophene ring, a key interaction for potent inhibition. nih.gov

By understanding the structure-activity relationships and the key pharmacophoric elements, medicinal chemists can rationally design and synthesize novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Preliminary Bioavailability and Metabolic Fate Studies of Analogues

The development of pharmacologically active agents requires a thorough understanding of their bioavailability and metabolic pathways. For derivatives of this compound, preliminary in vitro studies are crucial for predicting their in vivo behavior, guiding further structural modifications to enhance drug-like properties. These investigations typically focus on metabolic stability in liver microsomes and identifying potential sites of metabolic transformation.

The carboxylic acid group is a common pharmacophore that can influence both the toxicity and metabolic stability of drug candidates. researchgate.net The metabolic activation of carboxylic acids can lead to the formation of acyl-glucuronides and acyl-CoA thioesters, which are often chemically reactive metabolites. nih.gov

Research into analogues of thiophene-2-carboxylic acid has revealed key metabolic vulnerabilities. For instance, studies on 2-(acylamino)thiophene-3-carboxylate derivatives have identified the ester group at the C-3 position of the thiophene ring as a primary site of metabolism. researchgate.net The cleavage of a methyl ester group, for example, has been observed as a significant metabolic pathway. researchgate.net Furthermore, oxidation of alkyl groups attached to the thiophene ring is another common metabolic route. researchgate.net

In the context of improving metabolic stability, various structural modifications are explored. For a series of GPR88 agonist analogues, replacing a methoxymethyl group with an ethoxy group on a related scaffold did not lead to an improvement in microsomal stability. nih.gov This highlights that seemingly minor structural changes can have unpredictable effects on metabolic fate.

The metabolic stability of potential drug candidates is often assessed by in vitro incubation with liver microsomes from different species, including human, monkey, dog, rat, and mouse. mdpi.com The key parameters determined from these studies are the half-life (T½) and the intrinsic clearance (CLint). mdpi.com While specific data for a wide range of this compound analogues is not extensively published, the following table illustrates the type of data generated in such preliminary studies for a research compound.

Table 1: Illustrative Metabolic Stability of a Research Compound in Liver Microsomes from Different Species

| Species | T½ (min) | CLint (mL/min/kg) |

| Human | 42.92 | 40.50 |

| Monkey | - | - |

| Dog | - | 130.99 |

| Rat | 51.38 | 48.34 |

| Mouse | - | 165.07 |

Data presented is illustrative of typical metabolic stability studies and is derived from research on Hydroxy-α-Sanshool. mdpi.com The stability of analogues of this compound would need to be determined experimentally.

Further studies with hepatocytes can provide a more comprehensive picture of metabolic stability. mdpi.com The data gathered from these preliminary bioavailability and metabolic fate studies is instrumental in the lead optimization process for developing novel therapeutics based on the this compound scaffold.

Applications in Advanced Materials Science and Polymer Chemistry

Incorporation into Functional Polymers and Organic Electronic Materials

The presence of a carboxylic acid group on the thiophene (B33073) ring of 3-Ethoxythiophene-2-carboxylic acid is a key feature for its incorporation into functional polymers. This group provides a reactive site for post-polymerization modifications, allowing for the covalent attachment of various functional moieties. This versatility is crucial for the development of specialized organic electronic materials.

Two primary strategies can be employed to create functional polymers from monomers like this compound: the polymerization of monomers that already contain the desired functional group, and the post-polymerization modification of a reactive polymer backbone. cmu.edu For instance, the carboxylic acid group can be used to improve solubility in polar solvents, which is often a challenge for conjugated polymers. redalyc.orgscielo.br Furthermore, it can serve as an anchor point for attaching biomolecules, leading to the development of biocompatible and bioactive materials for applications in biosensors and biomedical devices.

The synthesis of polythiophenes with functional side chains can be achieved through methods like Grignard Metathesis (GRIM) polymerization, which allows for the creation of highly regioregular polymers. cmu.edu This structural control is essential for achieving optimal electronic properties in organic field-effect transistors and other electronic devices. While specific studies on the homopolymer of this compound are not extensively documented, research on analogous polythiophenes with alkoxy and carboxylic acid functionalities provides a strong indication of its potential. cmu.eduredalyc.org

Role in Conjugated Systems for Optoelectronic Applications

The electronic properties of polythiophenes are highly tunable through the modification of their side chains. The ethoxy group at the 3-position of the thiophene ring in this compound is an electron-donating group, which generally leads to a lower oxidation potential and a reduced bandgap in the resulting polymer. cmu.edu Conversely, the carboxylic acid group at the 2-position is electron-withdrawing, which can increase the ionization potential. d-nb.info This combination of functional groups suggests that polymers derived from this monomer could have unique optoelectronic properties.

The introduction of electron-withdrawing groups can lead to a blue shift in the polymer's absorption spectrum. d-nb.info This tunability of the absorption maximum is critical for applications in organic photovoltaics and photodetectors, where matching the absorption spectrum of the material to the solar spectrum is key to maximizing efficiency. primescholars.comnih.govprimescholars.com

Furthermore, polymers based on thiophene derivatives are well-known for their electrochromic properties, meaning they can change color in response to an electrical potential. researchgate.netmdpi.comresearchgate.net This characteristic is the basis for technologies such as smart windows, electrochromic displays, and anti-glare mirrors. The stability and performance of electrochromic devices can be enhanced by covalently bonding the polymer film to the electrode surface, a process that can be facilitated by the presence of a carboxylic acid group. osti.gov While specific data for poly(this compound) is not available, the properties of similar electrochromic polymers suggest its potential in this area.

Table 1: Comparison of Optoelectronic Properties of Related Polythiophene Derivatives

| Polymer | Absorption Max (λmax) | Band Gap (eV) | Key Features |

| Poly(3-dodecylthiophene-2,5-diyl) (P3DDT) | 526 nm d-nb.info | ~1.9 eV nih.gov | Good matrix for LMW analytes in MALDI MS. d-nb.info |

| P3DDT with COOMe groups | 437 nm d-nb.info | - | Blue-shifted absorption due to electron-withdrawing groups. d-nb.info |

| P3DDT with COOH groups | 436 nm d-nb.info | - | Acts as a proton source, enabling detection of a wider range of analytes. d-nb.info |

| Poly(3-hexylthiophene) (P3HT) | ~450 nm (in THF) primescholars.com | ~1.9 eV (regioregular film) nih.gov | Widely studied for organic solar cells and transistors. nih.govprimescholars.com |

Development of Responsive and Smart Materials Based on Thiophene Scaffolds

The development of responsive or "smart" materials that can change their properties in response to external stimuli is a major goal in materials science. The carboxylic acid functionality of this compound makes its corresponding polymer a candidate for pH-responsive materials. researchgate.netrsc.org In aqueous solutions, the protonation state of the carboxylic acid groups can be altered by changing the pH. This can lead to changes in the polymer's conformation, solubility, and electronic properties. For example, the arrangement of inter-ring dihedral angles in a polythiophene with malonic acid side chains was found to be dependent on the pH. researchgate.net

This pH-responsiveness can be harnessed for various applications, such as drug delivery systems where a change in pH triggers the release of a therapeutic agent, or sensors that detect changes in acidity. The synthesis of poly(3-thiophene acetic acid) nanowires has been demonstrated, and these materials show good electrochemical responsiveness. rsc.org

The combination of the inherent conductivity of the polythiophene backbone with the responsive nature of the carboxylic acid side chains opens the door to creating a wide range of smart materials. These could include materials for selective membranes in electrodialysis or wastewater treatment, or as ion-selective membranes for biomedical applications. researchgate.net

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations on Thiophene (B33073) Carboxylic Acids and Derivatives

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to thiophene and its derivatives to understand their structural and electronic properties.

The electronic properties of thiophene carboxylic acid derivatives are crucial for understanding their reactivity and potential applications. DFT calculations are frequently used to determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential (IP), and electron affinity (EA). mdpi.com

The HOMO and LUMO are known as frontier molecular orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between them is a significant indicator of molecular stability; a smaller gap generally suggests higher reactivity. mdpi.com

Studies on various substituted thiophene derivatives show how different functional groups influence these electronic properties. For instance, in a study of 2-thiophene carboxylic acid thiourea (B124793) derivatives, substituents like methoxy (B1213986) (-OCH3) were found to increase the HOMO-LUMO gap, suggesting greater stability compared to other substituted forms. mdpi.com The ethoxy group in 3-ethoxythiophene-2-carboxylic acid would similarly be expected to influence the electron distribution and reactivity of the thiophene ring system. The delocalization of the LUMO can be profoundly different when calculated with various theoretical levels, which in turn affects the predicted reactivity. nih.gov

Analysis of the electronic structure of thiophene and its benzo-annulated derivatives using DFT has shown that trends in ionization potentials can be rationalized by the inductive effects of the sulfur atom and the degree of π-electron delocalization. acs.orgnih.gov For this compound, the interplay between the electron-donating ethoxy group and the electron-withdrawing carboxylic acid group would create a unique electronic profile, affecting its interaction with other molecules.

Table 1: Calculated Electronic Properties of Thiophene Derivatives (Illustrative) Note: This table presents illustrative data from related thiophene derivatives to demonstrate the type of information gained from DFT calculations. Specific values for this compound would require dedicated computation.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| 2-Thiophene carboxylic acid thiourea-OCH3 derivative | -8.52 | -3.71 | 4.81 | 6.84 | 1.93 |

| 2-Thiophene carboxylic acid thiourea-CH3 derivative | -8.73 | -4.41 | 4.32 | 6.91 | 2.50 |

| 3-Thiophene Acetic Acid (Monomer) | -6.88 | -0.87 | 6.01 | Not Reported | Not Reported |

Source: Data adapted from studies on 2-thiophene carboxylic acid thiourea derivatives and 3-thiophene acetic acid. mdpi.comnih.gov

DFT calculations are instrumental in mapping out plausible reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most energetically favorable reaction pathways.

For example, DFT has been used to explore the differential reactivity between thiophene-2-carboxylic acid and thiophene-3-carboxylic acid. nih.gov These studies suggest that reactivity is linked to specific conformers. One proposed explanation for the higher reactivity of the 2-carboxylic acid isomer involves a conformer with an internal hydrogen bond to the thiophene sulfur, which polarizes the acid group and presents an optimal angle for nucleophilic attack. nih.gov Similar conformational analyses for this compound could reveal how the ethoxy group influences the orientation of the carboxylic acid and, consequently, its reactivity.

Mechanistic studies on the synthesis of thiophene-2-carboxylic acid derivatives have also been aided by computational analysis. researchgate.net For instance, the mechanism of acid-catalyzed peracid oxidation of thiophene to yield thiophen-2-one involves initial protonation followed by nucleophilic attack, a pathway elucidated through mechanistic experiments and theoretical support. acs.org DFT could be used to model the transition states for reactions involving this compound, such as esterification or amidation, to predict reaction kinetics and optimize conditions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. youtube.com For a molecule like this compound, MD simulations can reveal the preferred orientations of the ethoxy and carboxylic acid substituents relative to the thiophene ring.

MD studies on thiophene in various environments, such as in supercritical carbon dioxide, have detailed the specific interactions, like C-H···O hydrogen bonds and S···C interactions, that govern its local structure. nih.gov Similarly, simulations of this compound could explore its self-assembly behavior or its interactions with solvents or biological macromolecules. These simulations can track how the molecule twists and changes its position, helping to identify its most stable, low-energy conformations. youtube.com

Ab initio MD simulations on photoexcited thiophene have shown that relaxation pathways can involve ultrafast ring-opening, driven by the cleavage of a carbon-sulfur bond. rsc.org While this relates to the parent thiophene, it highlights the dynamic nature of the thiophene ring, which is also a core component of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models based on a set of known molecules, QSAR can be used to predict the activity of new or untested compounds.

For thiophene derivatives, which are known to possess a wide range of biological activities, QSAR models are valuable tools in drug discovery. nih.govresearchgate.net These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic properties—to build a predictive relationship.

While specific QSAR models for this compound are not prominently documented in the searched literature, models have been developed for various classes of thiophene derivatives. researchgate.net To predict the biological efficacy of this compound, one would calculate its specific molecular descriptors (e.g., dipole moment, molecular surface area, partition coefficient, HOMO/LUMO energies) and input them into a relevant, validated QSAR model for a particular activity, such as antimicrobial or anti-inflammatory effects. nih.gov The sulfur atom in the thiophene ring is often noted for its ability to enhance drug-receptor interactions through hydrogen bonding, a feature that would be captured in the descriptors used for QSAR modeling. nih.gov

Advanced Characterization Techniques for Thiophene Carboxylic Acids

Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the molecular structure and functional groups present in 3-ethoxythiophene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For thiophene (B33073) carboxylic acid derivatives, the protons on the thiophene ring typically resonate in the aromatic region of the ¹H NMR spectrum, while the protons of the ethoxy group and the carboxylic acid proton exhibit characteristic chemical shifts. libretexts.org For instance, in a related compound, 3-thiophenezoic acid, the thiophene ring protons appear at distinct chemical shifts, with coupling constants that help determine their relative positions. chemicalbook.com Protons alpha to a carbonyl group, such as those on the carbon adjacent to the carboxylic acid, generally appear in the 2.0-3.0 ppm range. libretexts.org

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will prominently feature a broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of hydrogen bonding. orgchemboulder.com Additionally, a strong carbonyl (C=O) stretching absorption is expected between 1760 and 1690 cm⁻¹. orgchemboulder.com The C-O stretching of the carboxylic acid and the ether linkage will also be present, typically in the 1320-1210 cm⁻¹ region. orgchemboulder.com The spectrum of a similar compound, 2-methylbutyric acid, shows these characteristic peaks, including a broad O-H stretch and a distinct C=O stretch. spectroscopyonline.com

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For carboxylic acid derivatives, a common fragmentation pathway involves the loss of the functional group to form a stable acylium ion (R-CO⁺). libretexts.orglibretexts.org The molecular ion peak ([M]⁺) for this compound would be observed at an m/z corresponding to its molecular weight (172.20 g/mol ). sigmaaldrich.com Predicted mass spectrometry data shows a monoisotopic mass of 172.01941 Da. uni.lu Other potential fragments could arise from the loss of the ethoxy group or the carboxylic acid group.

| Technique | Observed/Predicted Features for Thiophene Carboxylic Acid Derivatives |

| ¹H NMR | Aromatic protons on the thiophene ring, signals for the ethoxy group (CH₂ and CH₃), and a broad signal for the carboxylic acid proton. libretexts.orgchemicalbook.com |

| ¹³C NMR | Resonances for the thiophene ring carbons, the carbonyl carbon of the carboxylic acid, and the carbons of the ethoxy group. |

| IR Spectroscopy | Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (1760-1690 cm⁻¹), and C-O stretch (1320-1210 cm⁻¹). orgchemboulder.com |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns corresponding to the loss of the ethoxy and/or carboxylic acid groups, often with a base peak from the acylium ion. libretexts.orglibretexts.org |

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For volatile derivatives of carboxylic acids, GC-MS is an effective analytical tool. researchgate.net While direct analysis of carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation, derivatization can overcome these issues. The resulting mass spectra provide fragmentation patterns that aid in the identification of the compound and any impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds like this compound. nih.gov The purity of related thiophene carboxylic acid derivatives is often reported as ≥98% by HPLC. sigmaaldrich.com For enhanced detection, especially at low concentrations, carboxylic acids can be derivatized with fluorescent labeling reagents. psu.educapes.gov.br The choice of stationary phase (e.g., C18) and mobile phase allows for the optimization of separation from other components in a mixture. psu.edu

| Technique | Application for this compound | Key Considerations |

| GC-MS | Purity assessment and identification of volatile impurities. researchgate.net | Derivatization may be necessary to improve volatility and thermal stability. |

| HPLC | Primary method for purity determination and quantification. nih.govsigmaaldrich.com | Can be coupled with various detectors (e.g., UV, MS) for enhanced analysis. Derivatization can improve sensitivity. psu.educapes.gov.brnih.gov |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which exists as a solid, this technique can provide invaluable information about its crystal structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. sigmaaldrich.com In a study of a related compound, 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, single-crystal X-ray diffraction was used to elucidate its molecular structure and analyze intermolecular contacts. mdpi.com Similarly, the crystal structures of metal complexes of 3-chlorothiophene-2-carboxylic acid have been determined, revealing details about coordination geometries. mdpi.com Such analyses for this compound would confirm the planarity of the thiophene ring and the conformation of the ethoxy and carboxylic acid substituents, as well as how the molecules pack in the solid state, likely through hydrogen-bonded dimers of the carboxylic acid groups.

Conclusion and Future Research Directions

Synthesis of Key Research Findings Pertaining to 3-Ethoxythiophene-2-carboxylic Acid

This compound is a derivative of thiophene-2-carboxylic acid, a class of organic compounds that has been the subject of considerable research. The core structure consists of a thiophene (B33073) ring, which is a five-membered aromatic ring containing a sulfur atom, substituted with an ethoxy group at the 3-position and a carboxylic acid group at the 2-position.

Physicochemical Properties: The introduction of the ethoxy group at the 3-position influences the electronic and steric properties of the molecule. This, in turn, affects its reactivity, solubility, and potential biological interactions. The carboxylic acid functional group imparts acidic properties to the compound.

Interactive Table of Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H8O3S | sigmaaldrich.com |

| Molecular Weight | 172.20 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Monoisotopic Mass | 172.01941 Da | uni.lu |

| SMILES String | CCOc1ccsc1C(O)=O | sigmaaldrich.com |

| InChI | 1S/C7H8O3S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | sigmaaldrich.com |

Synthesis and Reactivity: While specific synthesis pathways for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from established methods for similar thiophene derivatives. A plausible route involves the alkaline hydrolysis of a corresponding ester precursor, followed by acidification to yield the carboxylic acid. The reactivity of thiophene-2-carboxylic acids is well-documented. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. The thiophene ring itself is susceptible to electrophilic substitution, with the position of substitution being directed by the existing ethoxy and carboxylic acid groups. Computational studies on related thiophene carboxylic acids, using methods like Density Functional Theory (DFT), have provided insights into their reactivity, suggesting that the conformation of the carboxylic acid relative to the thiophene sulfur can significantly influence the molecule's polarization and its susceptibility to nucleophilic attack. nih.gov

Potential Applications: Research into the applications of this compound is still in its early stages. However, related thiophene carboxylic acid derivatives have shown promise in various fields. For instance, some derivatives are being investigated for their potential biological activities, including as inhibitors of specific enzymes. nih.gov One such example is 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, which has been studied for its ability to suppress the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and its potential therapeutic effects in conditions like ulcerative colitis. nih.gov Given these findings, it is conceivable that this compound and its derivatives could serve as valuable building blocks in the synthesis of novel compounds with pharmaceutical or material science applications.

Identification of Unaddressed Challenges and Emerging Research Avenues

Despite the foundational knowledge of thiophene chemistry, several challenges and research gaps exist specifically for this compound.

Unaddressed Challenges:

Lack of Direct Synthesis Data: There is a notable absence of detailed, optimized, and scalable synthesis protocols specifically for this compound in peer-reviewed literature.

Limited Spectroscopic and Characterization Data: Comprehensive spectroscopic data (such as detailed NMR, IR, and mass spectrometry analysis) and crystallographic data are not readily available, which hinders full structural elucidation and purity assessment.

Unknown Biological Profile: The biological activity profile of this compound remains largely unexplored. There is no significant research on its potential pharmacological effects, toxicity, or metabolic fate.

Emerging Research Avenues:

Development of Efficient Synthesis Routes: A key area for future research is the development and optimization of synthetic methodologies for this compound and its derivatives. This could involve exploring novel catalytic systems or one-pot reaction strategies.

In-depth Physicochemical and Structural Analysis: Comprehensive characterization using modern analytical techniques is crucial. This includes detailed NMR studies to confirm the substitution pattern and computational modeling to understand its conformational preferences and electronic properties. nih.gov

Exploration of Biological Activities: Screening this compound and its derivatives for various biological activities is a promising research direction. Based on the activity of related compounds, areas of interest could include anti-inflammatory, antimicrobial, and enzyme inhibitory assays. nih.gov

Polymer and Materials Science Applications: Thiophene derivatives are known precursors to conductive polymers. Investigating the potential of this compound as a monomer for the synthesis of novel functional polymers with tailored electronic and optical properties is a viable research avenue.

Prognosis for Novel Applications and Advanced Derivatives

The future of this compound research appears promising, with potential for the development of novel applications and advanced derivatives.

Prognosis for Novel Applications:

Pharmaceuticals: As a scaffold, this compound could be a starting point for the development of new therapeutic agents. Its structure could be modified to target specific biological pathways implicated in diseases. The study of related benzothiophene (B83047) carboxylate derivatives in the context of ulcerative colitis suggests a potential for developing anti-inflammatory drugs. nih.gov

Agrochemicals: Thiophene-containing compounds have been utilized in the agrochemical industry. Future research could explore the potential of this compound derivatives as herbicides, fungicides, or insecticides.

Organic Electronics: The thiophene core is a fundamental building block in organic electronics. Derivatives of this compound could be designed to create new materials for organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs).

Advanced Derivatives: The reactivity of the carboxylic acid group and the thiophene ring allows for the creation of a wide array of advanced derivatives.

Esters and Amides: Conversion of the carboxylic acid to various esters and amides is a straightforward way to create a library of new compounds for biological screening. transformationtutoring.comlibretexts.org These derivatives would have different lipophilicity and hydrogen bonding capabilities, which could significantly impact their biological activity.

Complex Heterocycles: The thiophene ring can be used as a scaffold to build more complex heterocyclic systems. This could involve annulation reactions to fuse other rings onto the thiophene core, leading to novel polycyclic aromatic systems with unique electronic and biological properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality makes this compound a potential ligand for the construction of MOFs. These materials have applications in gas storage, catalysis, and sensing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.